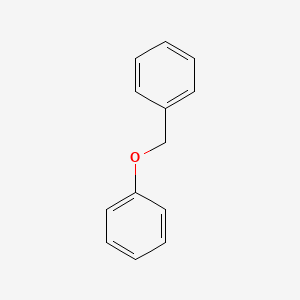

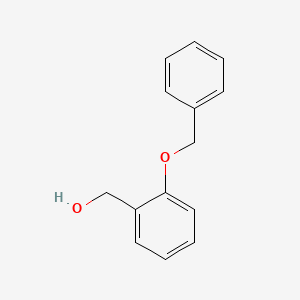

Benzyl phenyl ether

概要

説明

Benzyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is soluble in many organic solvents such as ethanol, diethyl ether, and benzene. This compound is often used as a model compound in catalytic chemistry to represent the alpha-O4 ether bond in lignin and coal .

作用機序

Target of Action

Benzyl phenyl ether is a reactive organic oxygenate, containing an ether as a functional group . It is present in subbituminous and bituminous coals . The primary targets of this compound are aluminium bromide in chlorobenzene solution .

Mode of Action

This compound interacts with its targets through a reaction process. It reacts with aluminium bromide in chlorobenzene solution to afford a mixture of phenol, o-benzyl phenol, and dichlorodiphenylmethane . This reaction represents the a-O4 ether bond in lignin and coal .

Biochemical Pathways

The hydrogenolysis of this compound (BPE), a model lignin ether, closely follows that of solution-based reactions . The primary products of this reaction are toluene, phenol, and cyclohexanol . This reaction pathway is crucial for the mild depolymerization of lignin using reductive mechanocatalysis .

Pharmacokinetics

The hydrogenolysis rate of this compound has been shown to be largely insensitive to the final nickel particle size . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by factors other than particle size.

Result of Action

The result of the action of this compound is the production of phenol, o-benzyl phenol, and dichlorodiphenylmethane . These products are formed due to the interaction of this compound with aluminium bromide in chlorobenzene solution .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the influence of alkali carbonates, common additives in biomass conversion, on the reaction pathways of BPE in superheated water has been reported .

準備方法

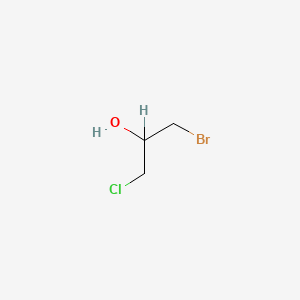

Synthetic Routes and Reaction Conditions: Benzyl phenyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride . Another method involves the reaction of benzyl chloride with phenol in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves the use of aluminum bromide in chlorobenzene solution, which affords a mixture of phenol, ortho-benzyl phenol, and dichlorodiphenylmethane .

Types of Reactions:

Hydrogenolysis: this compound undergoes hydrogenolysis over supported nickel catalysts, producing toluene, phenol, and cyclohexanol.

Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.

Substitution: Reacts with aluminum bromide to form phenol, ortho-benzyl phenol, and dichlorodiphenylmethane.

Common Reagents and Conditions:

Hydrogenolysis: Supported nickel catalysts at room temperature and atmospheric hydrogen pressure.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

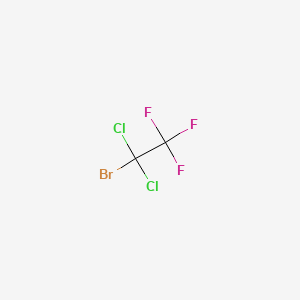

Substitution: Aluminum bromide in chlorobenzene solution.

Major Products:

Hydrogenolysis: Toluene, phenol, cyclohexanol.

Oxidation: Benzaldehyde, benzoic acid.

Substitution: Phenol, ortho-benzyl phenol, dichlorodiphenylmethane.

科学的研究の応用

Benzyl phenyl ether is widely used in scientific research due to its role as a model compound in catalytic chemistry. It represents the alpha-O4 ether bond in lignin and coal, making it valuable for studies on biomass deconstruction and valorization . It is also used in the study of mechanocatalysis, a green approach for solvent-free biomass deconstruction . Additionally, it is employed in the investigation of photo-Claisen rearrangements in cation-exchanged Y zeolites and polyethylenes of differing crystallinities .

類似化合物との比較

Butyl phenyl ether: Similar in structure but with a butyl group instead of a benzyl group.

Phenyl methyl ether (anisole): Contains a methyl group instead of a benzyl group.

Phenyl ethyl ether: Contains an ethyl group instead of a benzyl group.

Uniqueness: Benzyl phenyl ether is unique due to its representation of the alpha-O4 ether bond in lignin and coal, making it particularly valuable in studies related to biomass and lignin depolymerization . Its weak ether bond (234 kJ/mol) also makes it one of the most thermolabile compounds in lignin and low-rank coal .

特性

IUPAC Name |

phenoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNYLSAWDQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870813 | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-80-5, 31324-44-4 | |

| Record name | Benzyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Phenyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Benzyl phenyl ether has a molecular formula of C13H12O and a molecular weight of 184.24 g/mol.

A: Yes, studies have used techniques like infrared spectroscopy [], 13C nuclear magnetic resonance (NMR) [], and magic angle spinning (MAS) NMR spectroscopy [] to characterize this compound and monitor its reactions.

A: this compound undergoes different reaction pathways depending on the solvent. In subcritical and supercritical water, both pyrolysis and hydrolysis occur. In contrast, only pyrolysis occurs in supercritical methanol [].

A: this compound serves as a model for the α-O-4 linkages present in lignin, a major component of lignocellulosic biomass [, ]. Understanding its conversion can provide insights into depolymerizing lignin for biofuel and renewable chemical production.

A: Metal triflates, particularly hafnium triflate, catalyze the conversion of this compound into larger phenolic compounds (C12-C22) through a one-step C-O breaking and C-C coupling process [].

ANone: The choice of catalyst significantly affects product selectivity:

- Copper-doped porous metal oxides (CuPMOs) in supercritical methanol catalyze lignin disassembly, but also promote aromatic ring hydrogenations and methylations [, , ].

- Adding samarium(III) to CuPMOs enhances aryl ether hydrogenolysis, particularly when incorporated within the catalyst matrix [].

- Introducing formic acid to the CuPMO system, while suppressing hydrogenolysis, improves selectivity towards aromatic products [].

- Nickel supported on nitrogen-doped porous carbon with cerium oxide (Ni–CeO2/CN) exhibits high activity and selectivity for cleaving C–O ether bonds, producing phenol and toluene from this compound at low temperatures [].

A: A two-step hydrodeoxygenation process shows promise []:

A: Mechanocatalysis, specifically ball milling with supported nickel catalysts, enables solvent-free hydrogenolysis of this compound []. This green chemistry approach holds potential for sustainable biomass valorization.

ANone: DFT calculations provide insights into:

- The mechanism of aryl ether hydrogenolysis []

- Explaining the higher activity of Pd/Ce-BTC compared to Pd/CeO2 in catalyzing this compound conversion []

A: The presence and nature of substituents on the aromatic rings influence the reaction rate and selectivity. For instance, electron-withdrawing groups generally increase the activation energy barrier for C-O bond cleavage []. Studies have investigated the relationship between substituents and reaction rates in reactions with various reagents like N-chlorosuccinimide [] and 2,3-dichloro-5,6-dicyanoquinone (DDQ) [].

A: While the provided research doesn't delve into specific formulation strategies for this compound, its limited solubility in water is a known challenge []. Employing co-solvent systems, such as ethanol/water mixtures, can enhance solubility and facilitate reactions like electrochemical degradation []. Further research might explore formulation approaches to improve its processability and applications in various fields.

ANone: Various methods have been employed to track the reaction progress and identify products:

- Gas chromatography (GC): Quantifies the products formed during thermolysis and helps determine conversion rates [, ].

- Gas chromatography-mass spectrometry (GC/MS): Identifies the products and intermediates formed during reactions [].

- Operando magic-angle spinning NMR spectroscopy: Allows for real-time monitoring of reaction progress and identification of intermediates at elevated temperatures and pressures [].

A: this compound exhibits poor solubility in water, hindering its use in aqueous-based reactions []. This necessitates the use of co-solvents or alternative reaction media to enhance its solubility and facilitate desired transformations.

A: Initial studies on this compound primarily focused on its synthesis and fundamental reactivity [, ]. With increasing interest in biomass conversion, its role as a lignin model compound gained prominence [, , ]. Recent research explores novel catalytic approaches, including those utilizing mechanochemistry and electrochemistry [, ], to efficiently and selectively convert this compound into valuable chemicals.

ANone: The knowledge gained from studying this compound transcends disciplinary boundaries. For example:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)